4-Bromo-1-ethyl-3-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-ethyl-3-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-2-14-8-10(12)11(13-14)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSRENYDZLTNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁵N NMR studies would be required for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
Proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the number and types of hydrogen atoms present in this compound. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the ethyl group, the phenyl group, and the pyrazole (B372694) ring proton.
The ethyl group would be characterized by a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom would appear as a quartet at a downfield chemical shift, typically in the range of 4.0-4.3 ppm, due to the deshielding effect of the electronegative nitrogen. These protons would be split into a quartet by the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group would appear as a triplet at a more upfield region, generally around 1.3-1.5 ppm, and would be split by the neighboring methylene protons.
The protons of the phenyl group would likely appear as a complex multiplet in the aromatic region of the spectrum, typically between 7.2 and 7.8 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the pyrazole ring substituent.
The single proton on the pyrazole ring (H-5) is expected to resonate as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the surrounding substituents and would likely appear in the aromatic region, potentially around 7.5-8.0 ppm.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Pyrazole H-5 | 7.5 - 8.0 | Singlet (s) |
| Phenyl-H | 7.2 - 7.8 | Multiplet (m) |
| N-CH₂-CH₃ | 4.0 - 4.3 | Quartet (q) |
| N-CH₂-CH₃ | 1.3 - 1.5 | Triplet (t) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show distinct signals for each unique carbon atom.
The pyrazole ring carbons would have characteristic chemical shifts. The carbon atom bearing the bromine (C-4) would be significantly influenced by the halogen's electronic effects and is expected to appear at a relatively upfield position for a substituted aromatic carbon, likely in the range of 95-105 ppm. The C-3 and C-5 carbons would resonate in the aromatic region, with their precise shifts dependent on the substitution pattern.
The carbons of the phenyl group would also appear in the aromatic region, typically between 125 and 140 ppm. The ipso-carbon (the carbon attached to the pyrazole ring) would have a distinct chemical shift from the other phenyl carbons.
The ethyl group carbons would be found in the aliphatic region of the spectrum. The methylene carbon (-CH₂-) would be expected around 45-55 ppm, while the methyl carbon (-CH₃) would be at a more upfield position, typically 14-18 ppm.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Pyrazole C-3 | 145 - 155 |
| Pyrazole C-4 | 95 - 105 |
| Pyrazole C-5 | 130 - 140 |
| Phenyl C (ipso) | 130 - 135 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
| N-CH₂-CH₃ | 45 - 55 |
| N-CH₂-CH₃ | 14 - 18 |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. The two nitrogen atoms in the pyrazole ring of this compound are in different chemical environments and would therefore exhibit two distinct signals in the ¹⁵N NMR spectrum. The chemical shifts would be indicative of their hybridization and substitution. For pyrazole derivatives, these shifts are typically observed in a broad range, and specific predictions without reference data are challenging. However, the data would be crucial for confirming the N-ethyl substitution pattern.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.
Key expected vibrational modes would include:
C-H stretching vibrations: Aromatic C-H stretches from the phenyl and pyrazole rings would appear above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.
C=C and C=N stretching vibrations: The stretching vibrations of the carbon-carbon double bonds in the phenyl and pyrazole rings, as well as the carbon-nitrogen double bond in the pyrazole ring, would be expected in the 1400-1600 cm⁻¹ region.
C-N stretching vibrations: The stretching of the carbon-nitrogen single bond of the N-ethyl group would likely be found in the 1000-1300 cm⁻¹ region.
C-Br stretching vibration: The carbon-bromine stretch is typically observed in the fingerprint region of the spectrum, at lower wavenumbers, usually between 500 and 600 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for this molecule under electron ionization (EI) could involve the loss of the ethyl group, the bromine atom, or cleavage of the phenyl group. The analysis of these fragment ions would provide further confirmation of the proposed structure.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The dihedral angles defining the orientation of the phenyl ring relative to the pyrazole ring, and the conformation of the ethyl group.
Intermolecular interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking or halogen bonding.
This technique would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule in the solid state.
Reactivity and Derivatization Strategies of 4 Bromo 1 Ethyl 3 Phenyl 1h Pyrazole
Reactivity of the C4-Bromo Substituent
The bromine atom at the C4 position of the pyrazole (B372694) ring is the most prominent functional group for derivatization, primarily serving as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions and as a site for halogen-metal exchange.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille) for C-C Bond Formation
The C4-bromo substituent is readily employed in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. While direct studies on 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole may be limited, extensive research on analogous 4-bromopyrazoles provides a clear blueprint for its reactivity. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the bromopyrazole with an organoboron reagent (like a boronic acid or ester) to form a biaryl or vinyl-substituted pyrazole. The reaction is valued for its mild conditions and the commercial availability and stability of many boronic acids. researchgate.netclockss.org Studies on unprotected 4-bromopyrazoles have shown good to excellent yields when coupled with various arylboronic acids using palladium precatalysts. nih.gov The synthesis of biaryl compounds, which are crucial building blocks for pharmaceuticals, often utilizes this method. rsc.org
Heck Reaction: The Heck reaction couples the bromopyrazole with an alkene to introduce a vinyl group at the C4 position. stackexchange.com The reaction typically demonstrates high trans selectivity. nih.gov Research on the Heck reaction of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with acrolein diethyl acetal (B89532) indicates that such transformations proceed in good yield. researchgate.net The reaction is generally tolerant of various functional groups and provides E-configured products with high diastereoselectivity. researchgate.net
Sonogashira Coupling: To introduce an alkyne moiety at the C4 position, the Sonogashira coupling is employed, which uses a terminal alkyne as the coupling partner. nih.gov This reaction is typically co-catalyzed by palladium and copper(I) salts under mild conditions. masterorganicchemistry.comnih.gov Optimization studies on the Sonogashira coupling of structurally similar compounds, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, have been successfully conducted, indicating the feasibility of this transformation for the title compound. mdpi.com
Stille Coupling: The Stille reaction involves the coupling of the bromopyrazole with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are often stable to air and moisture. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org While organotin compounds have toxicity concerns, the Stille reaction remains a powerful tool, especially in complex molecule synthesis where other methods might fail. harvard.edu
Table 1: Representative Conditions for Cross-Coupling Reactions of 4-Bromopyrazole Analogs
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Ref |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | Good-Excellent | nih.gov |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-140 °C | Good | researchgate.netsigmaaldrich.com |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | Good | nih.gov |
| Stille | Pd(PPh₃)₄ | N/A | DMF | 80-110 °C | Good | harvard.edu |
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping
The C4-bromo substituent can be converted into a more reactive organometallic species through a halogen-metal exchange reaction. sigmaaldrich.com This process typically involves treating the bromopyrazole with a strong organometallic base, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 to -100 °C). google.comnist.gov This reaction generates a transient 4-lithiopyrazole intermediate.
This highly nucleophilic intermediate is not isolated but is immediately "trapped" by adding an electrophile to the reaction mixture. This two-step sequence allows for the introduction of a wide variety of functional groups at the C4 position that are not accessible via cross-coupling. Examples of electrophiles include:
Water (H₂O) or deuterated water (D₂O) to install a hydrogen or deuterium (B1214612) atom.
Carbon dioxide (CO₂) to form a carboxylic acid.
Aldehydes or ketones to form secondary or tertiary alcohols.
Alkyl halides (e.g., methyl iodide) to introduce alkyl groups. google.com
This method provides a powerful alternative for functionalizing the C4 position, significantly expanding the synthetic utility of the starting bromopyrazole. commonorganicchemistry.com
Functionalization and Transformations of the N1-Ethyl Group
The N1-ethyl group, while generally stable, can undergo specific transformations. The most notable of these is N-dealkylation. Research has shown that N-alkylpyrazoles can be dealkylated by heating with pyridine (B92270) hydrochloride. acs.org This process cleaves the ethyl group from the pyrazole nitrogen, yielding the corresponding N-unsubstituted pyrazole, 3-phenyl-4-bromo-1H-pyrazole. This transformation is valuable as it allows the N1-ethyl group to serve as a temporary protecting or directing group, which can be removed at a later synthetic stage to reveal a secondary amine (N-H) functionality. The resulting N-H group can then be used for further functionalization, such as N-arylation or reaction with different alkylating agents. nih.gov
Chemical Modifications of the C3-Phenyl Substituent
The phenyl ring at the C3 position can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule. uci.edu The pyrazole ring itself is generally considered to be an electron-withdrawing group. Consequently, it deactivates the attached phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta positions of the phenyl ring. masterorganicchemistry.com Standard electrophilic substitution reactions that could be applied include:
Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the meta-position of the phenyl ring.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃) would install a halogen atom at the meta-position.
Alternatively, functionalization can be achieved via directed ortho metalation (DoM). wikipedia.orgorganic-chemistry.org In this strategy, the pyrazole's N2 atom can act as a directing group, coordinating to an organolithium reagent (like n-butyllithium) and directing deprotonation to the ortho position of the C3-phenyl ring. wikipedia.orgcdnsciencepub.com The resulting ortho-lithiated species can then be trapped with various electrophiles, providing a route to ortho-substituted derivatives that are not accessible through classical electrophilic substitution.
Regioselective Functionalization of the Pyrazole Core
With the C4 position occupied by a bromine atom, the remaining unsubstituted carbon on the pyrazole core is C5. This position is a target for regioselective functionalization, typically through C-H activation or metalation reactions. Palladium-catalyzed direct C-H arylation has been shown to be an effective method for functionalizing the C5 position of 1-phenylpyrazoles. researchgate.net This approach avoids the need for pre-functionalization of the pyrazole ring and directly forms a C-C bond with an aryl halide coupling partner.
Another strategy involves deprotonation at the C5 position using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a C5-lithiated pyrazole intermediate. The acidity of the C5 proton is influenced by the substituents at other positions on the ring. This nucleophilic intermediate can then react with a range of electrophiles, analogous to the trapping of the 4-lithiopyrazole described in section 4.1.2. This allows for the sequential, controlled introduction of different functional groups onto the pyrazole scaffold.
Annulation and Ring-Forming Reactions Towards Fused Heterocyclic Systems
This compound is an excellent starting material for the synthesis of more complex, fused heterocyclic systems. Annulation, or ring-forming, reactions can be designed by first transforming the C4-bromo group into a suitable functional group that can participate in a subsequent cyclization step.
A prominent example is the synthesis of pyrazolo[3,4-c]pyridazines. rsc.orgresearchgate.netacs.org A plausible synthetic route would involve:
Buchwald-Hartwig Amination: The C4-bromo group can be converted to a C4-amino group using ammonia (B1221849) or an ammonia equivalent under palladium catalysis. nih.govresearchgate.net
C5 Functionalization: The C5 position of the resulting 4-aminopyrazole could be functionalized to introduce a carbonyl group (e.g., an ester or ketone) via the methods described in section 4.4.
Cyclization: The resulting 4-amino-5-carbonylpyrazole derivative can then undergo a condensation reaction with hydrazine (B178648) or a substituted hydrazine. This cyclization reaction forms the pyridazine (B1198779) ring, yielding a fused pyrazolo[3,4-c]pyridazine system. researchgate.net
This strategy of using cross-coupling reactions to install key functionalities followed by an annulation step is a powerful method for building molecular complexity and accessing novel fused heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. mdpi.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
No specific DFT studies on the electronic structure and reactivity of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole were found in the available literature. Such studies on other substituted pyrazoles typically involve optimizing the molecular geometry to find the most stable conformation and calculating electronic properties to predict sites of electrophilic and nucleophilic attack. mdpi.comencyclopedia.pub
Quantum Chemical Calculations for Molecular Properties
Specific quantum chemical calculations detailing the molecular properties of this compound are not available in published research.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
A HOMO-LUMO analysis for this compound has not been reported. This analysis would typically provide the energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, the energy gap between them being a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Natural Bond Orbital (NBO) Analysis
There are no published NBO analysis findings for this compound. This type of analysis would offer a detailed view of the electron density distribution in atomic and bonding orbitals, revealing information about hyperconjugative and steric interactions within the molecule.
Molecular Dynamics Simulations and Conformational Analysis
No molecular dynamics simulations or specific conformational analyses for this compound have been documented. These simulations would be useful for understanding the molecule's dynamic behavior, flexibility, and preferred spatial arrangements over time. nih.govresearchgate.net
Prediction of Spectroscopic Parameters
While experimental spectroscopic data for similar compounds exist, mdpi.comresearchgate.net there are no available studies that specifically predict the spectroscopic parameters (such as ¹H NMR, ¹³C NMR, or IR spectra) of this compound using computational methods.
Synthetic Utility and Advanced Material Precursors
Role of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole as a Versatile Building Block in Complex Organic Synthesis
The presence of a bromine atom at the C4 position of the pyrazole (B372694) ring makes this compound a highly versatile building block in organic synthesis. Bromo(hetero)arenes are valuable starting materials for a variety of functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at the C4 position.
The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful method for forming carbon-carbon bonds by reacting the bromo-pyrazole with a boronic acid in the presence of a palladium catalyst. nih.govresearchgate.net This reaction can be used to introduce various aryl, heteroaryl, or vinyl groups, thereby expanding the molecular diversity of the resulting pyrazole derivatives. Similarly, the Sonogashira coupling allows for the introduction of alkynyl groups, which are valuable functionalities for further transformations. umich.edu
Furthermore, the bromine atom can be displaced through nucleophilic substitution reactions or be involved in metalation reactions, such as halogen-metal exchange, to generate a nucleophilic pyrazole species that can react with various electrophiles. researchgate.net This reactivity allows for the construction of highly functionalized pyrazole scaffolds, which are key intermediates in the synthesis of complex natural products and other target molecules.
Development of Novel Pyrazole-Based Ligands for Catalysis
Pyrazole-containing compounds have emerged as important ligands in coordination chemistry and catalysis. rsc.orgbohrium.commdpi.com The nitrogen atoms of the pyrazole ring can coordinate to a wide range of metal centers, and by modifying the substituents on the pyrazole ring, the steric and electronic properties of the resulting metal complexes can be fine-tuned. rsc.org This tunability is crucial for optimizing the activity and selectivity of catalysts in various chemical transformations.
This compound can serve as a precursor for the synthesis of novel pyrazole-based ligands. The bromo substituent can be replaced with other coordinating groups through the cross-coupling reactions mentioned earlier. For example, the introduction of a phosphine, pyridine (B92270), or another pyrazole moiety at the C4 position can lead to the formation of bidentate or tridentate ligands. These ligands can then be complexed with transition metals like palladium, copper, or ruthenium to generate catalysts for a variety of reactions, including oxidation, reduction, and carbon-carbon bond formation. bohrium.comnih.gov
Recent studies have shown that pyrazole-based ligands can significantly enhance the catalytic activity of metal complexes. For instance, the use of pyrazoles as ligands for titanium iso-propoxide has been shown to greatly enhance the catalytic activity for the ring-opening polymerization of L-lactide. rsc.org The development of new pyrazole-based ligands derived from this compound could therefore lead to the discovery of more efficient and selective catalysts for important industrial processes.
Precursors for Advanced Functional Organic Materials
The unique electronic properties of the pyrazole ring, combined with the ability to introduce various functional groups, make this compound a promising precursor for the development of advanced functional organic materials. researchgate.netmdpi.com
Materials for Organic Electronics
The field of organic electronics relies on the development of new organic materials with tailored electronic properties. Pyrazole derivatives have been investigated for their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The ability to modify the pyrazole core with different substituents allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient electronic devices. researchgate.net
Starting from this compound, various conjugated molecules can be synthesized through cross-coupling reactions. The introduction of electron-donating or electron-withdrawing groups can be used to modulate the electronic properties of the resulting materials. For example, the synthesis of extended π-conjugated systems incorporating the 1-ethyl-3-phenyl-1H-pyrazole-4-yl moiety could lead to materials with interesting charge-transport properties suitable for use in OFETs or as host materials in OLEDs.
Luminescent Pyrazole Derivatives
Pyrazole derivatives have also shown promise as luminescent materials. Their intrinsic fluorescence and the possibility to tune their emission properties through chemical modification make them attractive for applications such as fluorescent probes and sensors. mdpi.com The introduction of different substituents can influence the fluorescence quantum yield, emission wavelength, and Stokes shift of the pyrazole fluorophore.
By functionalizing this compound with various chromophoric and auxochromic groups, a library of new luminescent compounds can be created. The photophysical properties of these derivatives can then be investigated to identify candidates with desirable emission characteristics for specific applications. For instance, pyrazole-based fluorescent probes can be designed to detect specific ions or biomolecules with high sensitivity and selectivity.
Synthetic Intermediates in Agrochemical Research
Phenylpyrazole derivatives are a well-established class of agrochemicals, with several commercialized products used as insecticides and herbicides. nih.govnih.govresearchgate.net These compounds often act by targeting specific biological pathways in insects or weeds. The development of new and more effective agrochemicals is a continuous effort to address issues such as pest resistance and environmental concerns.
This compound serves as a key intermediate in the synthesis of new phenylpyrazole-based agrochemicals. The bromo group provides a handle for introducing a variety of functional groups that can modulate the biological activity of the molecule. For example, the synthesis of novel diamide (B1670390) insecticides containing a phenylpyrazole moiety has been shown to lead to compounds with improved insecticidal activity. acs.org
Recent research has demonstrated that substituted phenylpyrazole derivatives can exhibit significant herbicidal activity. nih.gov By systematically modifying the structure of this compound, researchers can explore the structure-activity relationships of these compounds and identify new candidates with potent and selective herbicidal or insecticidal properties.
Scaffold for Complex Molecular Architectures in Pharmaceutical Research
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov A large number of approved drugs and clinical candidates contain a pyrazole ring, highlighting its importance in drug discovery. nih.gov
This compound represents a valuable starting point for the construction of complex molecular architectures with potential pharmaceutical applications. The versatility of the bromo group allows for the synthesis of a wide range of derivatives with diverse substitution patterns. These derivatives can then be screened for their biological activity against various therapeutic targets.
One important strategy in drug discovery is the synthesis of fused heterocyclic systems, which often exhibit interesting pharmacological properties. This compound can be used as a precursor for the construction of pyrazole-fused heterocycles, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. bibliomed.orgrsc.orgresearchgate.net These fused systems can be designed to mimic the structure of natural products or to interact with specific binding sites on proteins. The development of efficient synthetic routes to these complex molecules from readily available starting materials like this compound is a key focus of modern medicinal chemistry. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Innovative and Sustainable Synthetic Routes for 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that, while effective, often involve harsh conditions, hazardous reagents, and the generation of significant waste. The future of synthesizing this compound will undoubtedly be shaped by the principles of green chemistry, focusing on sustainability and environmental benignity. nih.govbenthamdirect.comresearchgate.net
Key areas for future research in the synthesis of this compound include:
Microwave-Assisted and Ultrasound-Promoted Reactions: These techniques offer significant advantages in terms of reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. mdpi.com Exploring these energy sources for the key cyclization and bromination steps in the synthesis of this compound could lead to more efficient and sustainable protocols.
Solvent-Free and Aqueous Synthesis: The use of organic solvents is a major contributor to the environmental impact of chemical synthesis. Research into solvent-free reaction conditions or the use of water as a green solvent for the preparation of pyrazoles is a burgeoning field. thieme-connect.comrsc.org Developing a synthetic route to this compound that operates under these conditions would be a significant advancement.
Catalytic Approaches: The use of recyclable and non-toxic catalysts is a cornerstone of green chemistry. nih.gov Future synthetic strategies could focus on employing heterogeneous catalysts, nanocatalysts, or biocatalysts to improve the efficiency and sustainability of the synthesis. researchgate.net For instance, the development of a one-pot, multi-component reaction catalyzed by a recyclable solid acid or base could streamline the synthesis process significantly. mdpi.comnih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Optimization of reaction parameters (temperature, time, power) for cyclization and bromination steps. |
| Ultrasound-Promoted Synthesis | Enhanced mass transfer, potential for lower temperatures | Investigation of sonochemical effects on reaction rates and selectivity. |
| Aqueous "On-Water" Synthesis | Environmentally benign, simplified work-up | Development of water-tolerant catalysts and reaction conditions. rsc.org |
| Solvent-Free Reactions | Reduced waste, lower environmental impact | Exploration of solid-state reactions or reactions using a minimal amount of a high-boiling solvent. mdpi.com |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification | Design and application of solid acid/base catalysts for the key synthetic steps. bohrium.com |
Exploration of Novel Reactivity Patterns and Derivatization Pathways
The bromine atom at the 4-position of the pyrazole ring is a key functional handle that opens up a vast array of possibilities for derivatization. Future research will likely focus on exploiting this reactivity to synthesize a library of novel compounds with diverse functionalities and potential applications.
Cross-Coupling Reactions: The Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Applying these reactions to this compound would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups. This would enable the fine-tuning of the molecule's electronic and steric properties.
Functionalization of the Phenyl and Ethyl Groups: While the bromine atom is the most obvious site for modification, future research could also explore the selective functionalization of the phenyl and ethyl substituents. This could involve electrophilic aromatic substitution on the phenyl ring or radical reactions on the ethyl group, leading to a new generation of derivatives with tailored properties.
Ring Transformation Reactions: Investigating the behavior of the pyrazole ring under various reaction conditions could lead to the discovery of novel ring-opening or ring-expansion reactions, providing access to entirely new heterocyclic scaffolds.
| Derivatization Strategy | Potential Products | Research Focus |
| Suzuki-Miyaura Coupling | 4-Aryl/heteroaryl-1-ethyl-3-phenyl-1H-pyrazoles | Optimization of catalyst systems and reaction conditions for high yields and broad substrate scope. researchgate.net |
| Sonogashira Coupling | 4-Alkynyl-1-ethyl-3-phenyl-1H-pyrazoles | Exploration of coupling partners and development of efficient catalyst systems. |
| Buchwald-Hartwig Amination | 4-Amino-1-ethyl-3-phenyl-1H-pyrazoles | Investigation of various amine nucleophiles and catalyst/ligand combinations. |
| C-H Activation | Direct functionalization of the phenyl ring | Development of regioselective C-H activation protocols. |
Advanced Computational Modeling for Structure-Property Relationship Elucidation
Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced computational modeling will be instrumental in elucidating its structure-property relationships and guiding the design of new derivatives with desired characteristics.
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. nih.govnih.govresearchgate.nettandfonline.com This information is crucial for understanding its reactivity, stability, and potential for intermolecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the computed molecular descriptors of a series of derivatives with their experimentally determined activities, QSAR models can be developed to predict the properties of new, unsynthesized compounds. researchgate.net This approach can significantly accelerate the discovery of molecules with optimized performance in specific applications.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as solvents or biological macromolecules. This is particularly relevant for understanding its potential applications in materials science and medicinal chemistry.
| Computational Method | Information Gained | Research Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties | Predicting reaction outcomes, understanding electronic transitions. nih.govnih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis absorption spectra | Designing new materials with specific optical properties. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and intermolecular interactions | Analyzing the stability of coordination complexes and crystal packing. |
| Molecular Docking | Binding affinity and mode of interaction with target proteins | Guiding the design of potential bioactive molecules. nih.govresearchgate.net |
Expanding Applications in Catalysis and Materials Science
While the initial focus on pyrazole derivatives has often been in the pharmaceutical and agrochemical sectors, their unique electronic and coordination properties make them attractive candidates for applications in catalysis and materials science. royal-chem.comresearchgate.net Future research on this compound should actively explore these untapped avenues.
Ligand Design for Homogeneous Catalysis: The pyrazole nitrogen atoms can act as excellent coordinating sites for metal ions. By derivatizing this compound, it can be incorporated into multidentate ligand frameworks. These ligands can then be used to form transition metal complexes with potential catalytic activity in a variety of organic transformations, such as oxidation, reduction, and cross-coupling reactions. rsc.orgbohrium.comscispace.comnih.govresearchgate.net
Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of pyrazoles to bridge metal centers makes them valuable building blocks for the construction of coordination polymers and MOFs. acs.orgresearchgate.netacs.org These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The presence of the bromo and phenyl groups on the pyrazole ring of the target molecule could be exploited to tune the porosity and functionality of the resulting frameworks.
Organic Electronic Materials: Pyrazole derivatives have shown promise as fluorescent materials and have been investigated for their use in organic light-emitting diodes (OLEDs) and photovoltaic devices. nih.govmdpi.comnih.gov The extended π-system of this compound and its derivatives could be tailored to achieve desired photophysical properties, such as high quantum yields and specific emission wavelengths, making them suitable for these applications. rsc.org
| Application Area | Potential Role of this compound | Research Focus |
| Homogeneous Catalysis | As a precursor to novel ligands for transition metal catalysts. | Synthesis of coordination complexes and evaluation of their catalytic performance. rsc.orgbohrium.comscispace.com |
| Coordination Polymers/MOFs | As a functionalized building block for porous materials. | Solvothermal synthesis and characterization of new framework materials. acs.orgresearchgate.netacs.orgnih.gov |
| Organic Electronics | As a core structure for fluorescent dyes and charge-transporting materials. | Synthesis of derivatives with tailored photophysical and electronic properties. nih.govmdpi.com |
| Chemosensors | As a platform for developing selective ion or molecule sensors. | Introduction of specific binding sites and investigation of sensing mechanisms. rsc.org |
Q & A
Q. What is an effective synthetic strategy for 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with the cyclization of appropriately substituted hydrazines and β-diketones. Key steps include:
- Substituent introduction : Bromination at the 4-position of the pyrazole ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) to avoid over-bromination .
- Ethyl group incorporation : Alkylation of the pyrazole nitrogen using ethyl halides in the presence of a base (e.g., K₂CO₃) .
- Phenyl group installation : Suzuki-Miyaura coupling or direct arylation under palladium catalysis for regioselective phenyl substitution .
Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) must be tightly controlled. For example, THF/water mixtures (1:1) are ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in hybrid syntheses .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm) and confirm regiochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 265.03) and bromine isotope patterns .
- X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and detects disorder. For example, SHELX programs resolve challenges in twinned crystals or low-resolution data .
Advanced Research Questions
Q. How can computational chemistry aid in understanding substituent effects on reactivity and bioactivity?
- DFT calculations : Predict electronic effects (e.g., bromine’s electron-withdrawing influence on ring electrophilicity) and optimize transition states for regioselective reactions .
- Molecular docking : Model interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with experimental bioactivity data to guide analog design .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
- Structural analogs : Compare activity of derivatives (e.g., 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole) to isolate substituent-specific effects .
Q. What challenges arise in X-ray crystallographic refinement of halogenated pyrazoles, and how are they addressed?
- Disordered substituents : Bromine’s high electron density can cause artifacts. SHELXL’s PART instruction partitions disordered atoms .
- Thermal motion : Anisotropic refinement models atomic displacement parameters (ADPs) for heavy atoms like bromine .
- Twinned crystals : Use PLATON’s TWIN law or SHELXL’s TWIN command to deconvolute overlapping reflections .
Q. How can reaction by-products be minimized during CuAAC-based hybrid syntheses?
- Catalyst loading : Optimize copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) to suppress oxidative dimerization .
- Temperature control : Maintain 50°C to balance reaction rate and side-product formation .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) isolates triazole-pyrazole hybrids with >95% purity .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | Ethyl triplet (δ 1.33 ppm, J=7.1 Hz) | |
| ¹³C NMR | C-Br signal at δ 105.5 ppm | |
| HRMS (EI) | [M]⁺ at m/z 265.03 (C₁₁H₁₀BrN₂⁺) | |
| IR | C-Br stretch at 616 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
